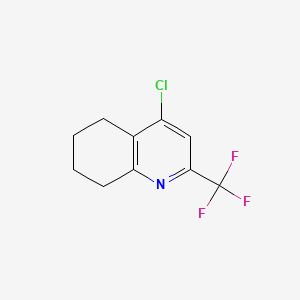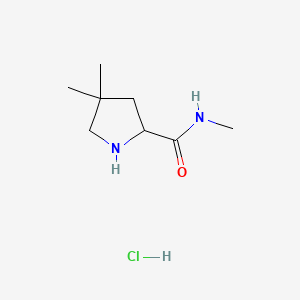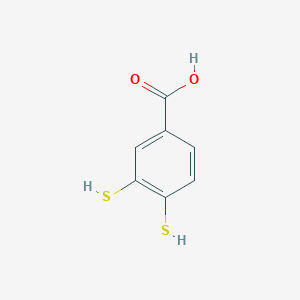
3,4-Disulfanylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Disulfanylbenzoic acid is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring along with a carboxylic acid group (-COOH)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Disulfanylbenzoic acid typically involves the introduction of thiol groups to a benzoic acid derivative. One common method is the reduction of disulfide bonds in a precursor compound using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is usually carried out under mild conditions to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of disulfide precursors or the use of thiol-protecting groups during synthesis to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale.
化学反应分析
Types of Reactions: 3,4-Disulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Formation of thioethers or thioesters.
科学研究应用
3,4-Disulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用机制
The mechanism of action of 3,4-Disulfanylbenzoic acid primarily involves its thiol groups, which can undergo redox reactions. These reactions can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
相似化合物的比较
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of thiol groups.
3,4-Diaminobenzoic acid: Contains amino groups instead of thiol groups.
3,4-Dimethylbenzoic acid: Contains methyl groups instead of thiol groups.
Uniqueness: 3,4-Disulfanylbenzoic acid is unique due to its thiol groups, which confer distinct redox properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.
属性
CAS 编号 |
935687-90-4 |
|---|---|
分子式 |
C7H6O2S2 |
分子量 |
186.3 g/mol |
IUPAC 名称 |
3,4-bis(sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H,8,9) |
InChI 键 |
PUMLYCMXOUJUDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


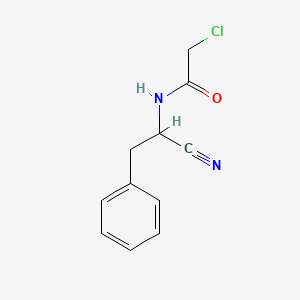
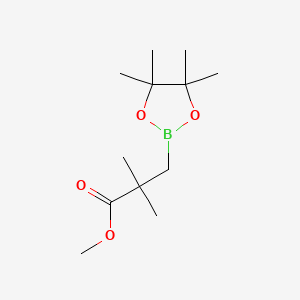
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
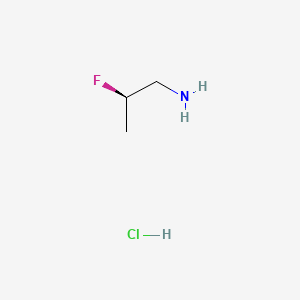
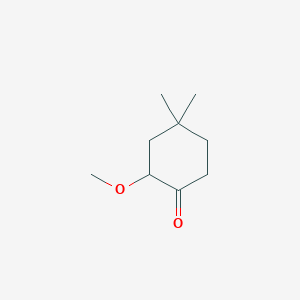

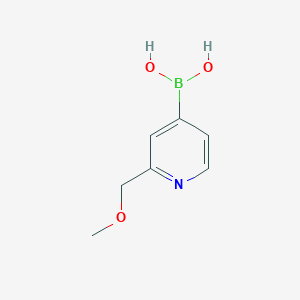
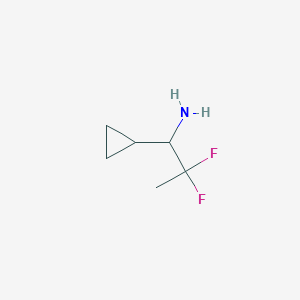
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
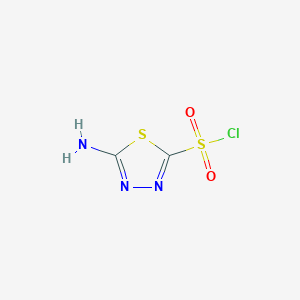
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)

